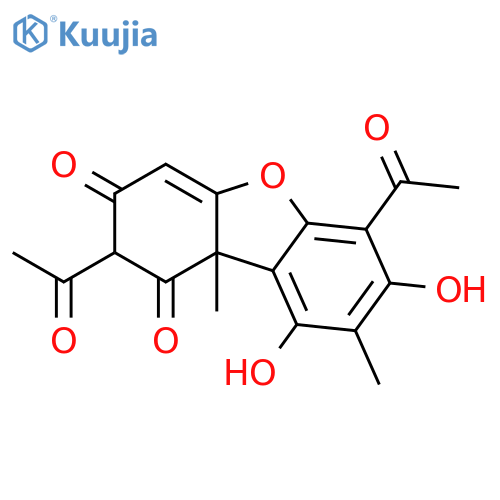Cas no 125-46-2 (Usnic acid)

Usnic acid structure
商品名:Usnic acid
CAS番号:125-46-2
MF:C18H16O7
メガワット:344.315445899963
MDL:MFCD00065294
CID:36148
Usnic acid 化学的及び物理的性質
名前と識別子
-
- Usnic acid
- 2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyl-9bH-dibenzofuran-1,3-dione
- 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
- 9bh)-dibenzofurandione, 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-3(2h
- (+-)-uanic acid
- usno
- Usnic
- USNEIN
- USNIACIN
- UNSICACID
- Usnea acid
- usninsaeure
- USNINIC ACID
- (+-)-uanicacid
- (S)-usnate
- (-)-Usnic acid
- (S)-Usnic acid
-
- MDL: MFCD00065294
- インチ: 1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,11,22-23H,1-4H3
- InChIKey: CUCUKLJLRRAKFN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C)C(OC2=C(C(C)=O)C(O)=C(C)C(O)=C12)=C3)C(C(C)=O)C3=O
計算された属性
- せいみつぶんしりょう: 344.089603g/mol
- ひょうめんでんか: 0
- XLogP3: 1.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 2
- どういたいしつりょう: 344.089603g/mol
- 単一同位体質量: 344.089603g/mol
- 水素結合トポロジー分子極性表面積: 118Ų
- 重原子数: 25
- 複雑さ: 708
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 344.3
- ひょうめんでんか: 0
- 互変異性体の数: 147
じっけんとくせい
- 色と性状: イエロー菱形結晶(アセトン)
- 密度みつど: 1.2869 (rough estimate)
- ゆうかいてん: 200°C
- ふってん: 605.4°C at 760 mmHg
- フラッシュポイント: 219.1±23.6 °C
- 屈折率: 495 ° (C=0.7, CHCl3)
- ようかいど: Solubility at 25 °C (g/100 ml): acetone, 0.77; ethyl acetate, 0.88; fural, 7.32; furfuryl alcohol, 1.21
- PSA: 117.97000
- LogP: 1.49980
- ようかいせい: クロロホルムや氷酢酸に溶けやすいが、熱アルコールには溶けにくい。
- マーカー: 9893
- ひせんこうど: D16 +509.4° (c = 0.697 in chloroform)
- じょうきあつ: No data available
Usnic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H335
- 警告文: P261
- 危険カテゴリコード: 25-50/53
- セキュリティの説明: S22-S24/25
- RTECS番号:HP5270000
-
危険物標識:

- リスク用語:R22
- セキュリティ用語:S22-S24/25
- どくせい:LD50 i.v. in mice: 25 mg/kg (Gottlieb, Shaw)
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Usnic acid 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Usnic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WW228-1g |
Usnic acid |
125-46-2 | 98% | 1g |
¥112.0 | 2022-06-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5558-20mg |
Usnic acid |
125-46-2 | 98% | 20mg |
¥1442.00 | 2023-09-07 | |
| LKT Labs | U7354-5 g |
Usnic Acid |
125-46-2 | ≥98% | 5g |
$77.20 | 2023-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40305-25g |
Usnic acid |
125-46-2 | 98% | 25g |
¥669.0 | 2023-09-05 | |
| ChemScence | CS-0009679-5mg |
Usnic acid |
125-46-2 | 98.69% | 5mg |
$50.0 | 2022-04-28 | |
| TRC | U850153-10g |
Usnic Acid |
125-46-2 | 10g |
$ 105.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40305-5g |
Usnic acid |
125-46-2 | 5g |
¥306.0 | 2021-09-03 | ||
| BioAustralis | BIA-U1380-5 mg |
Usnic acid |
125-46-2 | >95% by HPLC | 5mg |
$63.00 | 2023-07-10 | |
| Enamine | EN300-7388062-0.25g |
4,10-diacetyl-11,13-dihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),6,10,12-tetraene-3,5-dione |
125-46-2 | 0.25g |
$19.0 | 2023-05-26 | ||
| Ambeed | A215132-5g |
2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzo[b,d]furan-1,3(2H,9bH)-dione |
125-46-2 | 98% | 5g |
$66.0 | 2025-02-21 |
Usnic acid サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:125-46-2)Usinic Acid
注文番号:TB01772
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:125-46-2)Usnea acid
注文番号:LE19107
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:20
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:125-46-2)2,6-二乙酰基-7,9-二羟基-8,9B-二甲基-1,3(2H,9BH)-氧芴
注文番号:LE1635718
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:30
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:125-46-2)Usnic acid
注文番号:LE1138
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:40
価格 ($):discuss personally
Usnic acid 関連文献
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
4. Book reviews
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
125-46-2 (Usnic acid) 関連製品
- 83-79-4(Rotenone)
- 115-53-7(Sinomenine)
- 117-39-5(Quercetin)
- 90-19-7(7-O-Methyl Quercetin)
- 152-95-4(Sophoricoside)
- 446-72-0(Genistein)
- 478-01-3(Nobiletin)
- 125-46-2(Usnic acid)
- 479-66-3(Fulvic acid)
- 6159-66-6((2S)-4,10-diacetyl-3,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo7.4.0.0,2,7trideca-1(9),3,6,10,12-pentaen-5-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:125-46-2)2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-Dibenzofurandione

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:125-46-2)Usnic acid

清らかである:99%/99%
はかる:25g/100g
価格 ($):230.0/687.0









